The compound 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid is a complex organic molecule primarily recognized as an impurity of Montelukast Sodium, a leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. This compound has a molecular formula of and a molecular weight of approximately 602.18 g/mol. Its systematic IUPAC name reflects its intricate structure, which includes various functional groups and substituents that contribute to its chemical behavior and biological activity.
This compound is derived from the synthesis of Montelukast, where it serves as an impurity. Montelukast itself is synthesized through a multi-step process involving several intermediates, one of which includes the structure represented by this compound. The presence of such impurities is significant in pharmaceutical formulations as they can affect the efficacy and safety profiles of the final drug products .
The compound belongs to the class of leukotriene antagonists, which are primarily utilized in respiratory therapies. Its classification as an impurity indicates that while it may not be the primary active ingredient, understanding its properties is crucial for quality control in pharmaceutical manufacturing.
The synthesis of 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid typically involves several steps:
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts, are essential for optimizing yield and purity but are often proprietary to manufacturing processes .
The molecular structure of 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid features:
The compound's structural data can be represented through various notations:
CC(C)(O)c1ccccc1CCC(c2cccc(\C=C\c3ccc4ccc(Cl)cc4n3)c2)S(=O)CC5(CC(=O)O)CC5
InChI=1S/C35H36ClNO4S/c1-34(2,40)30...
(truncated for brevity)These notations provide insights into the connectivity and spatial arrangement of atoms within the molecule .
The chemical behavior of 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid includes:
These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce toxicity .
The mechanism of action for compounds like 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid primarily involves:
Data on binding affinities and efficacy compared to Montelukast would provide further insights into its potential therapeutic roles.
The physical properties include:
Chemical properties encompass:
Relevant data on these properties can guide formulation scientists in developing effective delivery systems .
The primary applications of 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid include:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3